molecular formula C21H26N4O2S2 B11146320 3-(sec-butyl)-5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one

3-(sec-butyl)-5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B11146320
M. Wt: 430.6 g/mol
InChI Key: DOVJPOZRRSIXKI-SXGWCWSVSA-N
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Description

This compound is a heterocyclic derivative featuring a fused pyrido[1,2-a]pyrimidin-4-one core linked to a thiazolan-4-one ring via a (Z)-configured methylidene bridge. Key structural attributes include:

  • Pyrido[1,2-a]pyrimidin-4-one system: The fused bicyclic structure provides rigidity and planar geometry, facilitating π-π stacking interactions.

Properties

Molecular Formula

C21H26N4O2S2

Molecular Weight

430.6 g/mol

IUPAC Name

(5Z)-3-butan-2-yl-5-[[7-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H26N4O2S2/c1-6-14(5)25-20(27)16(29-21(25)28)9-15-18(22-10-12(2)3)23-17-8-7-13(4)11-24(17)19(15)26/h7-9,11-12,14,22H,6,10H2,1-5H3/b16-9-

InChI Key

DOVJPOZRRSIXKI-SXGWCWSVSA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)NCC(C)C)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)NCC(C)C)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(sec-butyl)-5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one” typically involves multi-step organic reactions. The process may start with the preparation of the thiazolone core, followed by the introduction of the sec-butyl and isobutylamino groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

“3-(sec-butyl)-5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Substitution reactions can introduce new groups into the molecule, altering its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable tool for organic synthesis.

Biology

In biological research, the compound could be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological targets may provide insights into new therapeutic approaches.

Medicine

In medicine, the compound may be explored for its potential as a drug candidate. Its unique structure and potential biological activities make it a promising candidate for further investigation in drug development.

Industry

In the industrial sector, the compound may be used in the development of new materials, coatings, or other applications where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of “3-(sec-butyl)-5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one” would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name / CAS No. Core Structure Key Substituents Hypothesized Properties/Applications
Target Compound Thiazolan-4-one + pyrido-pyrimidin 3-(sec-butyl), 2-(isobutylamino) Enhanced lipophilicity; kinase inhibition
(5Z)-3-Sec-butyl-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one (CAS 623933-02-8) Thiazolidin-4-one + pyrazole 4-Methoxyphenyl, phenyl Anticancer (pyrazole-mediated DNA binding)
2-Methoxyethyl 7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS 618077-98-8) Thiazolo-pyrimidine + indole Thiophen-2-yl, methoxyethyl Photodynamic therapy (thiophene-mediated light absorption)
5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate Pyrrolidine tert-Butylphenyl, dicyano Material science (high thermal stability)

Impact of Core Ring Systems

  • Pyrido-pyrimidin vs. Pyrazole derivatives, however, are more synthetically accessible and often exhibit broad-spectrum anticancer activity .
  • Thiazolan-4-one vs. Pyrrolidine (CAS 618077-98-8) : The thiazolan-4-one ring’s sulfur atom increases polarizability and redox activity relative to pyrrolidine derivatives, which are typically more rigid and prone to forming crystalline solids .

Substituent Effects

  • sec-Butyl vs. Methoxyethyl (CAS 618077-98-8) : The sec-butyl group in the target compound enhances lipophilicity, favoring membrane permeability, whereas the methoxyethyl group in the thiazolo-pyrimidine analog improves aqueous solubility.
  • Isobutylamino vs. tert-Butylphenyl (CAS 618077-98-8): The isobutylamino group may act as a hydrogen-bond donor, aiding target recognition, while the tert-butylphenyl substituent in the pyrrolidine derivative provides steric bulk, likely reducing metabolic degradation .

Biological Activity

3-(sec-butyl)-5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one is a complex organic compound that belongs to the thiazolidinone class. Its structure incorporates a thiazole ring and a pyrido[1,2-a]pyrimidine moiety, which are known for their diverse biological activities. This article explores the biological activities of this compound, including its potential pharmacological applications and mechanisms of action.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its reactivity and biological activity:

  • Thiazole Ring : Known for various biological activities.
  • Pyrido[1,2-a]pyrimidine Moiety : Associated with anticancer properties.
  • Functional Groups : The presence of thioxo and imine functionalities enhances its chemical reactivity.

Biological Activity Overview

The biological activity of 3-(sec-butyl)-5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one has been investigated in various studies. Key findings include:

Anticancer Activity

Studies have indicated that compounds with similar structural features exhibit significant anticancer properties. The pyrido[1,2-a]pyrimidine derivatives are particularly noted for their ability to inhibit cancer cell proliferation. For instance:

CompoundCell LineIC50 (μM)Mechanism of Action
Isoxazole (3)HL-6086Induces apoptosis
Isoxazole (6)HL-60755Cell cycle arrest

These findings suggest that the compound may also possess similar anticancer properties through mechanisms such as apoptosis induction and cell cycle regulation .

Antimicrobial Activity

Compounds containing thiazole and pyridine derivatives have been widely studied for their antimicrobial properties. The unique combination of functional groups in this compound may enhance its efficacy against various pathogens. Preliminary data indicate potential activity against both bacterial and fungal strains.

Understanding the mechanism of action is critical for evaluating the therapeutic potential of 3-(sec-butyl)-5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one. Potential mechanisms include:

  • Interaction with Biological Macromolecules : The compound may interact with proteins and nucleic acids, influencing cellular processes.
  • Induction of Apoptosis : Similar compounds have shown the ability to promote programmed cell death in cancer cells.
  • Cell Cycle Regulation : The compound may affect key regulatory proteins involved in the cell cycle.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

Study 1: Anticancer Effects

A study on isoxazole derivatives demonstrated their cytotoxic effects on human promyelocytic leukemia cells (HL-60). The results indicated that these compounds could modulate gene expression related to apoptosis and cell cycle progression .

Study 2: Antimicrobial Properties

Research on thiazole derivatives showed promising results against various microbial strains, suggesting that modifications to the thiazole ring can enhance antimicrobial efficacy .

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